4-Methoxyquinoline-6-carboxylic acid
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Overview
Description
4-Methoxyquinoline-6-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their broad spectrum of biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyquinoline-6-carboxylic acid can be achieved through several methods. One common approach involves the Pfitzinger reaction, where isatin is reacted with methoxy-substituted aniline in the presence of a base to form the quinoline core. Another method includes the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as those using palladium or copper catalysts, are frequently utilized. These methods not only improve the reaction rate but also allow for the use of greener solvents and conditions, aligning with sustainable chemistry practices .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxyquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form quinoline-6-carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinoline-6-carboxylic acid.
Reduction: 4-Methoxyquinoline-6-methanol.
Substitution: Various halogenated quinoline derivatives
Scientific Research Applications
4-Methoxyquinoline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in targeting bacterial infections and cancer cells.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Methoxyquinoline-6-carboxylic acid involves its interaction with specific molecular targets. In antimicrobial applications, it targets bacterial enzymes such as DNA gyrase and topoisomerase IV, inhibiting DNA replication and leading to cell death. In anticancer research, it interferes with cellular pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
- Quinoline-4-carboxylic acid
- 6-Methoxyquinoline-4-carboxylic acid
- 4-Hydroxyquinoline-6-carboxylic acid
Comparison: 4-Methoxyquinoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to quinoline-4-carboxylic acid, the methoxy group enhances its solubility and reactivity. The presence of the carboxylic acid group at the 6th position, as opposed to the 4th position in similar compounds, influences its interaction with biological targets and its overall pharmacokinetic profile .
Properties
IUPAC Name |
4-methoxyquinoline-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-10-4-5-12-9-3-2-7(11(13)14)6-8(9)10/h2-6H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKFVRYODVEGAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C=CC2=NC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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